molecular formula C10H13N3 B053897 N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine CAS No. 124491-38-9

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Cat. No.: B053897
CAS No.: 124491-38-9
M. Wt: 175.23 g/mol
InChI Key: XDQYKASLVAVERE-UHFFFAOYSA-N
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Properties

IUPAC Name

N-methyl-1-(1-methylindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQYKASLVAVERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428715
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124491-38-9
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N,1-dimethyl-1H-indazole-3-carboxamide (3.42 g, 18 mmole) in dry THF (90 mL) was added a solution of LiAlH4 in THF (1.0 M, 36 mL, 36 mmole) slowly at RT. After 2 hr the mixture was heated to a gentle reflux. After 4 hr the mixture was cooled to RT and quenched by dropwise addition of 2.0 M NaOH until a white solid had formed. The mixture was dried (MgSO4), filtered, and concentrated under reduced pressure to give the title compound (3.28 g, 100%) as an oil which was sufficiently pure for use in the next step: MS (ES) m/e 176 (M+H)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of LiAlH4 in THF (1.0 M, 36 mL, 36 mmole) was added slowly to a solution of N,1-dimethyl-1H-indazole-3-carboxamide (3.42 g, 18 mmole) in dry THF (90 mL) at RT. After 2 hr the mixture was heated to a gentle reflux. After 4 hr the mixture was cooled to RT and quenched by dropwise addition of 2.0 M NaOH until a white solid had formed. The mixture was dried (MgSO4) and filtered, and the filtrate was concentrated under reduced pressure to give the title compound (3.28 g, 100%) as an oil: MS (ES) m/e 176 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
100%

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